molecular formula C25H20BrF3N2O2 B14924347 4-bromo-3,5-bis(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

4-bromo-3,5-bis(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

Cat. No.: B14924347
M. Wt: 517.3 g/mol
InChI Key: QFKQVVDAJBLMFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-BROMO-3-(3-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes bromine, methoxy, and trifluoromethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-BROMO-3-(3-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the pyrazole ring, followed by the introduction of the bromine, methoxy, and trifluoromethyl groups through various substitution reactions. Common reagents used in these reactions include brominating agents, methoxylating agents, and trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-{4-BROMO-3-(3-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dehalogenated or demethylated products.

    Substitution: The bromine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide and trifluoromethyl iodide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dehalogenated compounds.

Scientific Research Applications

3-{4-BROMO-3-(3-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-BROMO-3-(3-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-BROMO-3-(3-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER is unique due to its combination of bromine, methoxy, and trifluoromethyl groups attached to a pyrazole ring

Properties

Molecular Formula

C25H20BrF3N2O2

Molecular Weight

517.3 g/mol

IUPAC Name

4-bromo-3,5-bis(3-methoxyphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole

InChI

InChI=1S/C25H20BrF3N2O2/c1-32-20-10-4-7-17(13-20)23-22(26)24(18-8-5-11-21(14-18)33-2)31(30-23)15-16-6-3-9-19(12-16)25(27,28)29/h3-14H,15H2,1-2H3

InChI Key

QFKQVVDAJBLMFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=NN2CC3=CC(=CC=C3)C(F)(F)F)C4=CC(=CC=C4)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.